1-Hexenal

Beschreibung

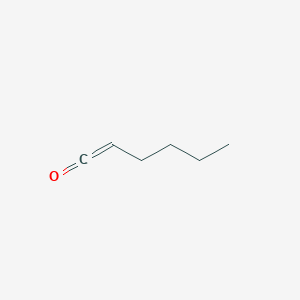

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

89723-54-6 |

|---|---|

Molekularformel |

C6H10O |

Molekulargewicht |

98.14 g/mol |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h5H,2-4H2,1H3 |

InChI-Schlüssel |

ZMFNQNZKRXIAGJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC=C=O |

Herkunft des Produkts |

United States |

Biological Functions and Ecological Roles of 1 Hexenal in Plant Systems

1-Hexenal as a Key Mediator in Plant Defense Mechanisms

This compound, as a component of the GLV blend, acts as a key mediator in plant defense mechanisms against a range of attackers. These volatile compounds are not merely passive byproducts of tissue damage but actively participate in signaling pathways and exert direct inhibitory effects on pests and pathogens. oup.comnih.govwur.nlresearchgate.netresearchgate.net

Defense Against Phytophagous Insects (Herbivory)

Plants deploy GLVs, including this compound and its isomers, in their defense against herbivorous insects. This defense can manifest through direct effects on the insect or indirectly by influencing the behavior of the herbivore's natural enemies. oup.comnih.govwur.nlresearchgate.netmdpi.com

Green leaf volatiles can have direct impacts on insect herbivores, acting as antifeedants or exerting detrimental physiological effects. researchgate.net Studies have shown that trans-2-hexenal (B146799), a related hexenal (B1195481) isomer commonly found alongside this compound in plant emissions, exhibits defense against herbivorous feeding. chinbullbotany.com While specific detailed research findings on the direct antifeedant or detrimental physiological effects of this compound itself on a wide range of insects were not extensively detailed in the provided search results, the broader context of plant-derived antifeedants and the direct defense roles of GLVs support this function. For instance, other plant-derived compounds have demonstrated antifeedant activity and toxicity against various insect species, illustrating the potential for plant volatiles like hexenals to have similar effects. nih.govresearchgate.netmdpi.comentomoljournal.comagriculturejournals.cz The impact of plant volatiles on insect feeding behavior and survival is a recognized aspect of plant defense. mdpi.com

A significant role of GLVs, including this compound, in plant defense is their function as infochemicals that attract the natural enemies of herbivores, such as predators and parasitoids. oup.comnih.govwur.nlresearchgate.netmdpi.comslu.sescielo.org.mx These herbivore-induced plant volatiles (HIPVs) serve as crucial signals for these beneficial insects to locate plants under herbivore attack, effectively acting as a "cry for help" from the plant. nih.govslu.sescielo.org.mxembrapa.br For example, the hexenal isomer (E)-2-hexenal has been noted for its attractiveness to parasitic wasps like Cotesia glomerata. oup.com This indirect defense mechanism enhances the foraging success of natural enemies, contributing to the reduction of herbivore populations on the infested plant. nih.govembrapa.br

Resistance Against Plant Pathogens

Beyond defense against herbivores, GLVs, including hexenals, play a role in plant resistance against microbial pathogens. They can act directly to inhibit pathogen growth or induce defense responses within the plant. oup.comresearchgate.netfrontiersin.orgmdpi.comfrontiersin.orgfrontiersin.orgresearchgate.netnih.govnih.govnih.govfrontiersin.orgmdpi.com

Hexanal (B45976) and its related hexenals have demonstrated antimicrobial activity against various pathogenic fungi. researchgate.netmdpi.comresearchgate.netacs.org This includes common postharvest pathogens such as Aspergillus flavus, Penicillium expansum, and Botrytis cinerea. researchgate.netmdpi.comresearchgate.netacs.org Research has shown that hexanal vapor can induce resistance against major postharvest fungal pathogens of banana, specifically Colletotrichum gloeosporioides and Lasiodiplodia theobromae. researchgate.netnih.govnih.gov

The mechanisms by which hexenals exert their antifungal effects are multifaceted. Studies on Aspergillus flavus indicate that hexanal can disrupt cell membrane synthesis, induce mitochondrial dysfunction, and increase oxidative stress within the fungal cells. researchgate.netnih.gov Against Botrytis cinerea, (E)-2-hexenal has been shown to inhibit mycelial growth, damage fungal membranes and cell walls, and induce potassium ion efflux. frontiersin.org For Geotrichum citri-aurantii, trans-2-hexenal treatment affected cell wall and cell membrane structures, decreased β-1,3-glucan content, and reduced lipid and ergosterol (B1671047) levels, which are crucial components of fungal membranes. mdpi.com Furthermore, trans-2-hexenal treatment led to decreased expression levels of genes vital for ergosterol synthesis and cell wall integrity (FKS1, ERG1, ERG7, and ERG11), suggesting an impact on key enzyme activities. mdpi.com Hexanal may also intervene in lipoxygenase activity, contributing to toxicity for pathogen colonization. researchgate.net

Hexanal also exhibits antimicrobial activity against various harmful bacteria, including Escherichia coli, Pseudomonas fluorescens, and Erwinia carotovora. researchgate.netmdpi.comresearchgate.netnih.gov Detailed research on the antibacterial mechanism of hexanal against Vibrio parahaemolyticus has revealed several key effects. Hexanal demonstrated bactericidal action and effectively inhibited biofilm formation by V. parahaemolyticus. mdpi.comresearchgate.netnih.govresearchgate.net The mechanisms involved include increasing the leakage of intracellular components like protein and lactic dehydrogenase, reducing intracellular ATP concentration, causing damage to the bacterial cell membrane integrity, and inducing abnormal cellular morphology and ultrastructure. mdpi.comnih.govresearchgate.net Furthermore, hexanal treatment downregulated the expression of genes critical for V. parahaemolyticus biofilm development. nih.govresearchgate.net Generally, C6-aldehydes like hexenals have been reported to be more effective bacteriostatic chemicals compared to their corresponding alcohols. oup.com Trans-2-hexenal has also been shown to contribute to plant defense against bacterial infection. chinbullbotany.com

Induction of Plant Systemic Resistance Pathways

This compound is known to induce systemic resistance in plants, enhancing their defense capacity against various pathogens. In mango plants, hexanal (a related six-carbon aldehyde, sometimes referred to interchangeably with this compound in the context of GLVs) has been shown to induce systemic resistance by increasing the activity of defense-related enzymes such as phenylalanine ammonia (B1221849) lyase (PAL), peroxidase (PO), polyphenol oxidase (PPO), superoxide (B77818) dismutase (SOD), and catalase (CAT). researchgate.nettandfonline.com This enzymatic activation contributes to a significant reduction in infection by pathogens like Lasiodiplodia theobromae. researchgate.nettandfonline.com Similarly, hexanal vapor treatment in banana fruit induced resistance against Colletotrichum gloeosporioides and L. theobromae. ppjonline.orgnih.govresearchgate.net This induced resistance is suggested to occur via the phenylpropanoid pathway, which is crucial in hindering pathogen progression. ppjonline.orgnih.govresearchgate.net The increased levels of enzymes like β-1,3-glucanase, PAL, and PO, along with enhanced phenolic activity, are thought to be responsible for the increased resistance observed in hexanal-treated banana fruits. ppjonline.org

This compound in Plant Stress Response and Adaptation

Modulation of Abiotic Stress Tolerance (e.g., Cold, Drought, Osmotic Stress)

Green leaf volatiles, including hexanal and related compounds, have been increasingly recognized for their role in providing protection against a range of abiotic stresses such as heat, cold, drought, light, and salinity. researchgate.net While the precise molecular mechanisms are still being elucidated, it is evident that GLVs are produced in response to physical damage associated with many of these stresses. researchgate.net Studies on pomegranate (Punica granatum) have shown that levels of GLVs like hexanal can increase in response to drought stress, suggesting their involvement in the plant's response to water deficit. researchgate.net Another GLV, (Z)-3-hexenol, has been shown to improve hyperosmotic stress tolerance in tea plants. oup.com

Mechanistic Insights into Stress Mitigation and Recovery

The mechanisms by which this compound and other GLVs mitigate stress and aid in recovery involve the activation of defense pathways and the potential stabilization of cellular structures. In the context of cold stress, treatment with (Z)-3-hexenal has been shown to improve cold stress resistance in maize seedlings. mdpi.com This protection is likely linked to the activation of genes encoding cold-regulated (COR) proteins, such as dehydrins (DEHs). mdpi.com These proteins lack enzymatic activity but are thought to bind to various cellular structures, reinforcing their integrity during damaging conditions and thereby reducing damage. mdpi.com While the direct mechanistic role of this compound itself in osmotic adjustment or antioxidant defense is less documented compared to compatible solutes like proline and glycine (B1666218) betaine (B1666868) fao.orgplantarc.comnih.gov, its involvement in stress signaling pathways that lead to the activation of protective mechanisms is evident. plantarc.com

Interplant Communication and Airborne Signaling by this compound

Role as Volatile Organic Compounds (VOCs) in Plant-to-Plant Signaling

This compound is a key volatile organic compound (VOC) involved in plant-to-plant communication. ttu.eduplantarc.comnih.govfishersci.co.ukwikipedia.org GLVs, including (Z)-3-hexenal and (E)-2-hexenal, are among the most ubiquitous VOCs emitted rapidly from damaged plant tissues following mechanical injury, herbivory, or microbial infection. ttu.edufrontiersin.orgeurekalert.org These compounds contribute to the characteristic smell of freshly cut grass. frontiersin.org Undamaged neighboring plants can sense these airborne VOCs as danger signals, prompting them to activate defense responses preemptively against potential threats. eurekalert.orgscitechdaily.com This phenomenon of airborne communication through VOCs has been observed in numerous plant species. eurekalert.orgscitechdaily.com

Priming of Defense Responses in Naive Receptor Plants

A crucial aspect of this compound's role in interplant communication is its ability to prime defense responses in naive receptor plants. ttu.eduppjonline.org Priming is a state of enhanced defense readiness where plants respond to a subsequent stressor more rapidly and/or robustly than unprimed plants. nih.govuu.nl GLVs, including (Z)-3-hexenal, can trigger responses in neighboring plants, such as the accumulation of phytoalexins or the reduction of insect feeding rates. ttu.edu Exposure to GLVs can lead to a faster and stronger mobilization of cellular defense responses when the primed plant is subsequently challenged by a herbivore or pathogen. ttu.eduuu.nlmdpi.com This priming effect is considered to have low fitness costs for the plant in the absence of a triggering stress. uu.nl

Physiological Impacts of this compound in Postharvest Biology

The application of hexanal formulations has demonstrated significant potential in managing postharvest quality and extending the shelf life of various fruits and vegetables cabidigitallibrary.orgarccjournals.comresearchgate.netnih.gov. These effects are primarily mediated through the compound's influence on key physiological processes that govern ripening and senescence cabidigitallibrary.orgresearchgate.net.

Delayed Ripening and Senescence in Fruits and Vegetables

Hexanal treatment has been shown to effectively delay the onset and progression of ripening and senescence in a variety of horticultural produce, including mangoes, tomatoes, sweet cherries, and blueberries cabidigitallibrary.orgarccjournals.comresearchgate.netnih.govuwi.edu. This delay is associated with the suppression of key enzymes involved in cell wall degradation and the ripening process cabidigitallibrary.orgarccjournals.com. For instance, hexanal treatment has been reported to down-regulate ACC-synthase, an enzyme involved in ethylene (B1197577) biosynthesis, and to a lesser extent, other components of the ethylene signal transduction pathway, thereby inhibiting ethylene action which is crucial for ripening in climacteric fruits cabidigitallibrary.orgcabidigitallibrary.org. Studies on mangoes have shown that hexanal formulations can extend shelf life significantly compared to untreated fruits researchgate.net.

Data Table 1: Effect of Hexanal Formulation on Mango Shelf Life

| Treatment | Storage Condition | Approximate Shelf Life Extension (Days) |

| Control (No spray/dip) | Ambient | 5 |

| 2% Hexanal formulation (pre-harvest spray + post-harvest dip) | Ambient | 10 (5 days extension) |

| Control (No spray/dip) | Cold | 12 |

| 2% Hexanal formulation (pre-harvest spray + post-harvest dip) | Cold | 20 (8 days extension) |

*Based on findings in ResearchGate researchgate.net.

The reduction in respiration rate and ethylene evolution rate observed in hexanal-treated fruits further indicates a slowdown in the ripening process researchgate.netnih.gov.

Maintenance of Postharvest Quality Attributes (e.g., Firmness)

Maintaining fruit firmness is a critical aspect of postharvest quality. Hexanal treatments have consistently shown positive effects on preserving firmness in various fruits cabidigitallibrary.orgarccjournals.comuwi.edu. This is linked to the suppression of cell wall degrading enzymes like Pectin Methyl Esterase (PME) cabidigitallibrary.orgarccjournals.comnih.gov. Pre-harvest application of hexanal has been shown to increase firmness in tomatoes, and postharvest treatments have significantly reduced the decline in firmness during storage cabidigitallibrary.orgarccjournals.com. In blueberries, hexanal vapor treatment maintained higher firmness values compared to control fruits even after extended controlled atmosphere storage arccjournals.com. Similarly, hexanal treatment helped maintain fruit firmness in oranges uwi.edu.

Data Table 2: Effect of Hexanal Treatment on Fruit Firmness

| Fruit Type | Treatment Method | Observed Effect on Firmness | Source |

| Tomato | Pre-harvest spray (0.01% EFF) | 100% increase in firmness compared to untreated | cabidigitallibrary.orgarccjournals.com |

| Tomato | Postharvest treatment (formulation and EFF) | Significantly reduced decline in firmness after 14 and 21 days | cabidigitallibrary.orgarccjournals.com |

| High Bush Blueberry | Postharvest vapor treatment (controlled atmosphere) | Higher firmness than control after 9, 12, and 15 weeks | arccjournals.com |

| Orange | Postharvest dip (0.02% hexanal solution) | Maintained fruit firmness | uwi.edu |

*Based on findings in CABI Digital Library and ARCC Journals cabidigitallibrary.orgarccjournals.com and Effects of smoke, hexanal, and calcium chloride on post-harvest quality of oranges uwi.edu.

Beyond firmness, hexanal treatment can also influence other quality parameters such as color, total soluble solids (TSS), titratable acidity (TA), and the levels of beneficial compounds like carotenoids, flavonoids, and ascorbic acid cabidigitallibrary.orgarccjournals.comresearchgate.netuwi.edu.

Regulation of Membrane Deterioration Processes (e.g., Phospholipase D Inhibition)

A key mechanism by which hexanal impacts postharvest quality is through the regulation of membrane deterioration, primarily by inhibiting the enzyme Phospholipase D (PLD) cabidigitallibrary.orgarccjournals.comnih.govresearchgate.netuwi.eduppjonline.orgnih.gov. Membrane degradation is a critical event during fruit ripening and senescence, initiated by the activity of PLD cabidigitallibrary.orgarccjournals.comresearchgate.net. PLD initiates a cascade of catabolic events that lead to the destabilization and deterioration of cell membranes, affecting cellular compartmentalization and accelerating senescence researchgate.net.

Hexanal is recognized as a potent inhibitor of PLD activity cabidigitallibrary.orgarccjournals.comresearchgate.net. By inhibiting PLD, hexanal helps to preserve membrane integrity and stability, thereby increasing the longevity of the produce cabidigitallibrary.orgarccjournals.com. This inhibition prevents the accumulation of neutral lipids and the destabilization of membranes that would otherwise occur cabidigitallibrary.org. Studies have shown that post-harvest application of hexanal formulation in mango inhibited PLD activity and improved shelf life cabidigitallibrary.orgarccjournals.com. This inhibitory effect on PLD has been reported in various fruits and vegetables researchgate.net. Hexanal's ability to inhibit PLD, along with its potential to act as an ethylene inhibitor, contributes significantly to its effectiveness in delaying ripening and senescence and maintaining postharvest quality cabidigitallibrary.orgresearchgate.net.

Advanced Analytical Methodologies for 1 Hexenal Quantification and Profiling in Research

High-Resolution Chromatographic Techniques

High-resolution chromatographic techniques are fundamental for separating 1-Hexenal from complex mixtures before detection and quantification. The coupling of chromatography with mass spectrometry provides powerful tools for both identification and precise measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and versatile technique for the identification and quantification of volatile organic compounds (VOCs), including this compound. GC separates the components of a sample based on their volatility and interaction with the stationary phase, while MS provides structural information through the fragmentation pattern of ionized molecules. This hyphenated technique offers high sensitivity and selectivity for this compound analysis.

GC-MS methods have been developed and validated for the determination of hexanal (B45976) in various matrices. For instance, a fast GC-MS method utilizing a short column allowed for the elution of hexanal within approximately 20 seconds, with a total run time of 2 minutes. This method demonstrated quantification limits below 1 ppm. wur.nl In another study focusing on hexanal as an indicator of oxidative changes in mayonnaise-type soy dressing, a headspace-solid phase microextraction (HS-SPME) method coupled with GC-MS was developed. redalyc.orgredalyc.org This method showed a linear response in the range of 1 to 3000 ng/g of hexanal. redalyc.orgredalyc.org The limit of detection (LOD) was determined to be 1.06 ng/g, and the limit of quantification (LOQ) was 3.53 ng/g. redalyc.orgredalyc.org The method also exhibited good repeatability (3.3% average) and recovery (97.7%). redalyc.orgredalyc.org GC-MS has also been applied for the analysis of hexanal in human blood, utilizing headspace single-drop microextraction with droplet derivatization to enhance sensitivity for this biomarker. researchgate.netnih.gov

Research findings using GC-MS for hexanal quantification highlight its effectiveness:

| Matrix | Method | LOD (ng/g or ppm) | LOQ (ng/g or ppm) | Linearity Range (ng/g) | Repeatability (%) | Recovery (%) | Citation |

| Sunflower oil (model) | Fast GC-MS (Headspace) | < 0.2 ppm (SIM) | < 1 ppm | Not specified | < 4% | 104% | wur.nl |

| Soy dressing | HS-SPME-GC-MS | 1.06 | 3.53 | 1 - 3000 | 3.3 | 97.7 | redalyc.orgredalyc.org |

| Human blood | HS-SDME with droplet derivatization-GC-MS | Not specified | Not specified | 0.01 to 10 µg/L (for VOC levels) | Feasible | Feasible | researchgate.net |

These examples demonstrate the capability of GC-MS, often coupled with suitable sample preparation techniques like headspace or SPME, to accurately quantify this compound in diverse and challenging matrices.

Comprehensive Gas Chromatography (GC×GC) for Complex Mixture Analysis

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) is an advanced separation technique that offers significantly enhanced peak capacity and sensitivity compared to conventional one-dimensional GC. nih.govpsu.edu This technique uses two different stationary phases in series, providing orthogonal separation mechanisms. The effluent from the first column is rapidly modulated and introduced onto the second column, resulting in a two-dimensional separation plane. This is particularly useful for analyzing complex mixtures where many compounds co-elute in 1D GC.

GC×GC is a powerful tool for the untargeted study and detailed profiling of complex volatile organic compound mixtures found in various samples, including atmospheric samples and biological extracts. nih.govpsu.eduacs.org While specific detailed studies focusing solely on the quantification of this compound using GC×GC with dedicated data were not prominently found in the search results, the technique's ability to resolve hundreds of compounds in complex matrices makes it highly suitable for profiling studies where this compound is one component among many. psu.edu The enhanced separation power of GC×GC ensures better resolution of this compound from potentially interfering compounds, leading to more accurate identification and quantification within complex samples. nih.gov GC×GC coupled with mass spectrometry (GC×GC-MS) further enhances identification capabilities by providing mass spectral data for the separated components. nih.govacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolomic Studies

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique primarily used for the analysis of less volatile or thermally labile compounds, as well as for targeted metabolomic studies. While GC-MS is typically the method of choice for highly volatile aldehydes like this compound, LC-MS/MS becomes relevant when analyzing this compound derivatives or metabolites, or when this compound is part of a broader panel of compounds analyzed in a metabolomics workflow that includes less volatile species.

LC-MS/MS has been successfully applied in research related to hexenal-derived adducts. For instance, an LC/MS/MS assay was developed for the quantitation of trans-2-hexenal-derived exocyclic 1,N2-propanodeoxyguanosine (Hex-PdG) adducts in DNA. acs.orgnih.gov This method, using a stable isotope-labeled internal standard, demonstrated high sensitivity with a limit of quantitation of 0.015 fmol/µg DNA, allowing for the assessment of DNA damage related to hexenal (B1195481) exposure. acs.orgnih.gov Furthermore, UHPLC-MS/MS has been employed for the high-throughput analysis and quantification of hexanal and heptanal (B48729) in human serum samples using chemical isotope labeling, demonstrating high sensitivity (LOD of 0.5 pM for both) and accuracy. acs.orgresearchgate.net These applications highlight the utility of LC-MS/MS in targeted studies investigating the biological impact and metabolic fate of this compound.

Real-time Spectroscopic and Hyphenated Detection Methods

Real-time detection methods offer the advantage of rapid analysis and continuous monitoring of VOCs without extensive sample preparation, making them suitable for dynamic processes or online applications.

Proton Transfer Reaction-Mass Spectrometry (PTR-MS) for Online Monitoring

Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is a highly sensitive online technique for the real-time monitoring of volatile organic compounds (VOCs) in gas phase samples, including air and breath. tofwerk.comionicon.comwikipedia.orgnih.govresearchgate.netresearchgate.net PTR-MS utilizes soft chemical ionization, typically with hydronium ions (H₃O⁺), to protonate VOCs. tofwerk.comnih.gov This soft ionization minimizes fragmentation, simplifying mass spectra and aiding in identification. tofwerk.comionicon.com

PTR-MS is well-suited for the direct measurement of this compound in gaseous samples with high sensitivity and a fast response time, typically within milliseconds. ionicon.comwikipedia.orgresearchgate.netresearchgate.net It has been applied in various research areas, including atmospheric chemistry, food science, and breath analysis. wikipedia.org In a study evaluating milk quality, PTR-MS was used to monitor hexanal as a biomarker for lipid oxidation. unibz.it The method showed excellent analytical performance for hexanal, with a linear signal response (R² = 0.999), high sensitivity (8.8 µg.m⁻³ per µM Hexanal in the sample), good repeatability (rsd% < 6), and a low detection limit (0.5 µM). unibz.it This demonstrates the capability of PTR-MS for sensitive and rapid quantification of hexanal in real-time.

Key analytical performance characteristics of PTR-MS for hexanal in milk: unibz.it

| Parameter | Value | Citation |

| Linearity (R²) | 0.999 | unibz.it |

| Sensitivity | 8.8 µg.m⁻³/µM | unibz.it |

| Repeatability | < 6% rsd | unibz.it |

| Detection Limit | 0.5 µM | unibz.it |

PTR-MS allows for continuous, online monitoring of this compound emissions or concentrations in various research applications without the need for complex sample preparation. tofwerk.comionicon.com

Ion Mobility Spectrometry (IMS) and Coupled Techniques (e.g., GC-IMS)

Ion Mobility Spectrometry (IMS) is an atmospheric pressure separation technique that separates ions based on their size, shape, and charge as they drift through a buffer gas under the influence of an electric field. nih.govscielo.org.coveritasinnovation.com IMS offers high sensitivity and fast analysis times. nih.govscielo.br Coupling IMS with Gas Chromatography (GC-IMS) provides a powerful two-dimensional separation technique that combines the chromatographic separation power of GC with the rapid separation and detection capabilities of IMS. scielo.brmdpi.comresearchgate.netrsc.org

GC-IMS is increasingly used for the analysis of volatile compounds, including this compound, in complex matrices such as food products. scielo.brmdpi.comkosfaj.orgfrontiersin.orgakjournals.com This hyphenated technique allows for the separation and detection of VOCs with high sensitivity and without extensive sample pretreatment. scielo.brkosfaj.org Studies have applied GC-IMS to characterize the volatile profiles of olive oil, rice, and pork, identifying and quantifying hexanal among other compounds. scielo.brmdpi.commdpi.comacs.orggas-dortmund.de GC-IMS can detect both monomer and dimer ions of compounds like hexanal, providing additional information for identification. gas-dortmund.demdpi.com

Comparison studies have shown that GC-IMS can offer comparable or even slightly better limits of quantification for hexanal compared to HS-GC-MS in certain matrices like olive oil. mdpi.com For instance, LOQs for hexanal in olive oil were reported to range between 0.08 and 0.82 µg/g for HS-GC-IMS, compared to 0.2 and 2.1 µg/g for HS-GC-MS. mdpi.com This indicates the high sensitivity of GC-IMS for hexanal detection. The ability of GC-IMS to provide a visual fingerprint of volatile compounds also aids in comparing samples and identifying differences in this compound levels. scielo.brfrontiersin.orgakjournals.com

Direct Analysis in Real Time-Mass Spectrometry (DART-MS)

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples with minimal or no sample preparation. getenviropass.comspectralworks.com In DART-MS, a stream of excited-state atoms or molecules, typically helium or nitrogen, interacts with the sample in the open atmosphere, leading to ionization of the analytes. spectralworks.com The ions are then introduced into a mass spectrometer for separation and detection based on their mass-to-charge ratio (m/z). getenviropass.com

DART-MS has been explored for the rapid analysis of C6 aldehydes, including this compound. figshare.comacs.org Recent work has demonstrated the use of headspace solid-phase microextraction sheets (SPMESH) coupled with DART-MS for the rapid measurement of C6 carbonyls. figshare.comacs.org This approach involves the parallel extraction of headspace volatiles onto sorbent sheets followed by DART-MS analysis. figshare.com While the direct SPMESH-DART-MS measurement of C6 carbonyls can be complicated by low extractability onto polydimethylsiloxane-based sheets and poor DART-MS ionization behavior, derivatization strategies can improve performance. acs.org A method involving in situ derivatization with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) prior to HS-SPMESH-DART-MS analysis has been developed and validated for the measurement of C6 carbonyls in various food matrices, including grape juice, soy milk, conventional milk, and mayonnaise. acs.org This method allows for the analysis of multiple samples in a relatively short time frame (e.g., 24 samples in approximately 60 minutes), demonstrating good recovery, linearity, and reproducibility, with detection limits in the low µg/L range for this compound. acs.org DART-MS offers advantages in terms of speed and minimal sample preparation, making it a promising tool for high-throughput screening and analysis of this compound. spectralworks.combruker.com

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is a real-time analytical technique used for the quantitative analysis of VOCs in gas matrices, such as air and headspace. acs.orgle.ac.uk SIFT-MS utilizes precisely controlled primary ions (e.g., H3O+, NO+, O2+) that react with neutral analyte molecules in a flow tube. The product ions are then analyzed by mass spectrometry. This technique allows for the selective detection and quantification of multiple VOCs simultaneously, often in complex mixtures, without the need for chromatographic separation. acs.org

SIFT-MS is recognized as a driving technology for the real-time analysis of VOCs, including aroma compounds. acs.org Its ability to provide high sensitivity and less fragmentation compared to some other ionization methods makes it suitable for analyzing volatile aldehydes like this compound. le.ac.uk While direct studies focusing solely on this compound quantification by SIFT-MS were not extensively detailed in the search results, SIFT-MS is mentioned alongside other real-time MS techniques like APCI-MS and PTR-MS as methods of choice for exploring flavor release, which would include compounds like this compound. acs.org The technique's capability for rapid, non-destructive analysis of headspace makes it potentially valuable for monitoring this compound in various applications, such as food quality assessment. acs.org

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is another atmospheric pressure ionization technique commonly used for the analysis of volatile and semi-volatile organic compounds. acs.orgle.ac.uknih.gov In APCI-MS, ionization typically occurs via a corona discharge in the presence of a reagent gas, leading to proton transfer or other chemical ionization reactions with the analyte molecules. le.ac.uk This soft ionization technique generally produces less fragmentation compared to electron ionization, primarily yielding protonated molecules ([M+H]+). acs.org

APCI-MS has been applied in the analysis of carbonyl compounds, including hexanal (a positional isomer of this compound) and trans-2-hexenal (B146799), in food matrices such as apple juice. nih.govresearchgate.net Studies have shown that APCI-MS, sometimes in conjunction with GC-MS and chemometrics, can be used for volatile compound fingerprinting and classification. nih.govresearchgate.net While hexanal and trans-2-hexenal were specifically mentioned, APCI-MS is capable of ionizing aldehydes and is a suitable technique for their detection and quantification. acs.orgnih.gov Research has also investigated optimizing APCI-MS response for breath analysis, noting that while most studied compounds yielded the protonated molecular ion as the base peak, hexanal formed a cluster ion (m/z 183) under the tested conditions. nih.gov This highlights the importance of optimizing parameters for specific analytes. APCI-MS, like SIFT-MS, is considered a non-destructive and high-throughput method for exploring flavor release. acs.org It has also been used in conjunction with liquid chromatography for the analysis of hexanal and heptanal in human blood after derivatization. researchgate.net

Strategic Sample Preparation and Volatile Collection Methods

Effective sample preparation and volatile collection are crucial steps in the accurate analysis of this compound, particularly when dealing with complex matrices. Headspace techniques are commonly employed to isolate volatile compounds from the sample matrix before analysis.

Headspace Solid Phase Microextraction (SPME)

Headspace Solid Phase Microextraction (HS-SPME) is a widely used solvent-free sample preparation technique for the extraction of volatile and semi-volatile organic compounds from the headspace above a sample. redalyc.orgtci-thaijo.orgresearchgate.netacs.org A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace, where analytes partition between the sample matrix, the headspace, and the fiber coating. redalyc.orgtci-thaijo.org After a predetermined extraction time, the fiber is withdrawn and the adsorbed analytes are thermally desorbed in the injection port of a gas chromatograph (GC) for separation and subsequent detection, often by mass spectrometry (MS) or flame ionization detection (FID). redalyc.orgtci-thaijo.orgresearchgate.netacs.orgresearchgate.net

HS-SPME has been extensively applied for the determination of hexanal as an indicator of lipid oxidation in various food products, including mayonnaise-type soy dressing, butter, and freeze-dried chicken myofibrils. redalyc.orgresearchgate.netacs.orgnih.govcabidigitallibrary.org The method involves optimizing parameters such as the type of fiber coating (e.g., PDMS/DVB, CAR/PDMS), extraction temperature, extraction time, and sample amount to achieve optimal sensitivity and reproducibility. redalyc.orgtci-thaijo.orgresearchgate.net Studies have demonstrated good linearity, detection limits in the ng/g or µg/L range, and acceptable repeatability and recovery for hexanal analysis using optimized HS-SPME methods coupled with GC-MS or GC-FID. redalyc.orgtci-thaijo.orgacs.orgresearchgate.netnih.gov For instance, a validated HS-SPME-GC-MS method for hexanal in mayonnaise-type soy dressing using a PDMS/DVB fiber achieved a linear response from 1 to 3000 ng/g, a limit of detection of 1.06 ng/g, and a recovery of 97.7%. redalyc.org Another study on freeze-dried chicken myofibrils reported a linear response from 0.01 to 10 mg hexanal/L with 95% recovery using SPME-GC/MS. acs.orgnih.gov HS-SPME is valued for its simplicity, solvent-free nature, and ability to concentrate volatile analytes from complex matrices. redalyc.orgtci-thaijo.org

Dynamic Headspace Analysis

Dynamic Headspace (DHS) analysis is a volatile collection technique where an inert gas is continuously swept through the headspace of a sample, and the liberated volatile compounds are trapped onto an adsorbent material. scioninstruments.comresearchgate.netwateronline.compsu.eduoup.com The trapped analytes are then typically desorbed thermally or by solvent elution and transferred to a GC system for separation and analysis. scioninstruments.comresearchgate.netpsu.edu Unlike static headspace, which relies on the equilibrium of volatiles between the sample and the headspace, dynamic headspace continuously removes volatiles, allowing for the collection of a larger amount of analytes over time, thus improving sensitivity, particularly for less volatile compounds or at lower concentrations. scioninstruments.comresearchgate.net

DHS coupled with GC-MS has been utilized for the determination of hexanal in various food products, such as rice and infant formula. scioninstruments.comresearchgate.netwateronline.compsu.eduoup.com This method can effectively concentrate hexanal from the food matrix, minimizing the need for labor-intensive solvent extraction. scioninstruments.comresearchgate.net Optimization of DHS parameters, such as purge gas flow rate, incubation temperature, and trapping conditions, is important for achieving optimal results. psu.eduoup.com For example, a study on hexanal in rice using automated DHS-GC-MS found that a total purge gas flow of 300 mL at 20 mL/min was sufficient for sensitivity, and a low incubation temperature of 30°C was chosen to reduce the effect of water and avoid excess lipid oxidation. psu.eduoup.com This method achieved detection limits in the low ng/g range and good linearity and recovery. psu.eduoup.com DHS offers enhanced sensitivity compared to static headspace by continuously stripping volatiles from the sample headspace. scioninstruments.comresearchgate.net

Development of Novel Biosensor and Chemical Sensor Technologies for this compound

The development of novel biosensors and chemical sensors for this compound detection is an active area of research, driven by the need for rapid, portable, and cost-effective methods for monitoring food quality, environmental conditions, and potentially even health status. These sensors aim to provide selective and sensitive detection of this compound, often in real-time, without the need for complex laboratory equipment or extensive sample preparation.

Various types of sensors are being explored for hexanal detection. Metal oxide (MOX) sensors, particularly those based on zinc oxide (ZnO), have shown sensitivity to low concentrations of hexanal, which is a typical decomposition product of meat formed during lipid oxidation. mdpi.comdntb.gov.ua While MOX sensors can be affected by the presence of other volatile compounds, research is ongoing to improve their selectivity. mdpi.comdntb.gov.ua For instance, a ZnO sensor was tested for hexanal detection in the presence of 1-pentanol (B3423595) and 1-octen-3-ol (B46169), showing reduced sensitivity to hexanal at low concentrations but comparable response at higher concentrations. mdpi.comdntb.gov.ua

Biosensors inspired by biological olfactory systems are also being developed. nih.govrsc.org These sensors often utilize olfactory receptor proteins or mimic the binding mechanisms of natural receptors to achieve high sensitivity and selectivity. nih.govrsc.org A novel olfactory biosensor based on ZIF-8@SWCNT integrated with nanosome-AuNPs/Prussian blue has been proposed for sensitive hexanal detection, demonstrating a wide detection range and a very low detection limit (10^-16 M). nih.govresearchgate.net This type of biosensor shows promise for highly sensitive and selective monitoring of hexanal.

Other novel sensor technologies include quartz crystal microbalance (QCM) gas sensors and colorimetric sensor arrays. researchgate.netresearchgate.net A QCM gas sensor fabricated with a hydrophobic Cu(I)-Cys nanocomposite as the sensing layer has been developed for hexanal detection, showing good reproducibility, sensitivity, and selectivity, even under high humidity conditions. researchgate.net This sensor was able to detect hexanal in the range of 1–80 ppm and showed good correlation with SPME-GCMS analysis results. researchgate.net Colorimetric sensor arrays utilizing plasmonic nanomaterials and chemo-responsive dyes are being investigated for the detection of plant volatiles, including (E)-2-hexenal (an isomer). researchgate.netfrontiersin.org These arrays provide a visual color change upon interaction with VOCs, allowing for potential smartphone-based detection and fingerprinting. researchgate.netfrontiersin.org CuO nanoflake-based resistive sensors have also been developed and tested for hexanal detection, among other VOCs, showing a response that varies with concentration and temperature. acs.org

Metal Oxide Semiconductor (MOX) Sensors for Specific this compound Detection

Metal Oxide Semiconductor (MOX) sensors are widely investigated for VOC detection due to their advantages in terms of low production cost, reduced size, and high sensitivity to a broad range of chemicals. mdpi.comresearchgate.netmdpi.com The sensing mechanism of MOX sensors is typically based on chemoresistivity, where the electrical resistance of the semiconductor material changes upon interaction with gaseous analytes. researchgate.net This interaction involves redox reactions between the gas molecules and oxygen ions on the sensor surface, modifying the electrical properties of the metal oxide layer. mdpi.com

Research has explored the use of MOX sensors, particularly those based on zinc oxide (ZnO), for the detection of hexanal, a saturated aldehyde closely related to this compound. Hexanal is a significant volatile marker, especially in the context of food degradation, such as lipid oxidation in meat. mdpi.comdntb.gov.uaresearchgate.net Studies have shown that ZnO-based resistive sensors exhibit good sensitivity to low concentrations of hexanal. mdpi.comresearchgate.net For instance, a ZnO sensor was tested for monitoring hexanal, a typical decomposition product in stored meat. mdpi.comdntb.gov.ua

However, the specificity of MOX sensors can be a challenge, as other volatile compounds present in the environment can interfere with the detection of the target analyte. mdpi.comdntb.gov.uaresearchgate.net In the context of meat degradation, compounds like 1-pentanol and 1-octen-3-ol are released simultaneously with hexanal and can affect the sensor's response. mdpi.comdntb.gov.ua Research indicates that the presence of these interfering compounds can decrease the response of a ZnO sensor to hexanal, particularly at lower concentrations (5–10 ppm). mdpi.comdntb.gov.uaresearchgate.net At higher concentrations (e.g., 50 ppm), the sensor response to hexanal was found to be less affected by the presence of these other volatiles. mdpi.comdntb.gov.uaresearchgate.net

Despite the potential for interference, comparative analysis of transient responses has shown that the electrical resistance of a ZnO sensor exposed to hexanal vapors exhibits a rapid decrease, a characteristic not observed with 1-pentanol or 1-octen-3-ol, suggesting potential for discrimination based on response kinetics. mdpi.com Doped zinc oxide sensors have also been investigated to enhance sensing properties for hexanal monitoring in food applications. researchgate.net While MOX sensors offer fast response and portability, their accuracy can be lower compared to typical chemical analytical techniques. mdpi.com

Electrochemical and Optical Sensor Approaches for Volatile Monitoring

Electrochemical sensors represent another powerful approach for volatile monitoring, offering advantages such as high sensitivity, selectivity, low cost, and the potential for miniaturization. mdpi.comscielo.brtubitak.gov.tr These sensors convert chemical information into an analytically usable electrical signal. mdpi.com Various types of electrochemical sensors exist, including potentiometric, amperometric, and conductometric sensors. scielo.br

Research has demonstrated the application of electrochemical sensors for the detection of volatile aldehydes, including hexanal. Some studies have explored hexanal detection in the context of potential health biomarkers. researchgate.netresearchgate.net An In₂O₃/SnO₂ composite-based electrochemical gas sensor has been developed, demonstrating high selectivity for hexanal over other tested VOCs and a low detection limit of approximately 50 parts per billion (ppb). researchgate.net Another chemiresistive sensor utilizing a nanocomposite of gold nanoparticles and molecularly imprinted polymers was constructed for hexanal detection, showing a detection limit of 10 ppm (at S/N = 3) and operation in the 10 to 200 ppm range at room temperature. researchgate.net This sensor was capable of selectively sensing gaseous hexanal and showed signal recovery without heating. researchgate.net Chitosan-polyvinyl alcohol (CS-PVA) film sensors have also been investigated and demonstrated good sensing properties, including fast response and good sensitivity, towards hexanal vapor at room temperature. matec-conferences.orgmatec-conferences.org

Optical sensors are also being developed for the detection of VOCs, including aldehydes, often based on changes in color or fluorescence properties upon interaction with the analyte. mdpi.comrsc.orgnih.govfrontiersin.org These sensors can potentially provide real-time, onsite detection with high sensitivity and selectivity. rsc.org While some electrochemical sensors designed for leaf volatiles, including this compound, have shown significant interference from other common metabolites, highlighting a challenge in achieving high selectivity mdpi.com, optical approaches are also addressing this.

Studies on the detection of (E)-2-hexenal, a hexenal isomer, using optical sensors based on Cys-functionalized Au nanomaterials have shown distinct and visible color changes upon exposure. researchgate.net These sensors demonstrated dose-dependent responses to (E)-2-hexenal and were able to differentiate it from other plant volatiles based on distinct color patterns. researchgate.net The detection limits achieved with these colorimetric sensors can be as low as ppm–ppb levels, and in some cases, detection is possible with the naked eye. rsc.orgresearchgate.net Porphyrin-based materials are also being explored as sensing materials for optical VOC detection due to their optical and binding properties. mdpi.com

The development of both electrochemical and optical sensors continues to advance, with ongoing efforts to improve sensitivity, selectivity, and to reduce interference from co-existing volatile compounds for accurate this compound quantification and profiling in various research applications.

Summary of Sensor Performance for Hexanal/Hexenals

| Sensor Type | Material/Mechanism | Analyte | Concentration Range Tested | Key Findings / Performance Metrics | Reference |

| MOX Sensor | Zinc Oxide (ZnO) Chemoresistive | Hexanal | 5-50 ppm | Good sensitivity at low concentrations; Interference from 1-pentanol and 1-octen-3-ol at low concentrations; Rapid resistance decrease upon hexanal exposure. | mdpi.comdntb.gov.uaresearchgate.net |

| Electrochemical Sensor | In₂O₃/SnO₂ Composite | Hexanal | Not specified | High selectivity; Low detection limit (~50 ppb). | researchgate.net |

| Electrochemical Sensor | Au Nanoparticles & Molecularly Imprinted Polymers | Hexanal | 10-200 ppm | Selective sensing at room temperature; Detection limit of 10 ppm (S/N=3). | researchgate.net |

| Electrochemical Sensor | Chitosan-Polyvinyl Alcohol (CS-PVA) Film | Hexanal | 10, 20, 30 ppm | Fast response, good stability, sensitivity, repeatability, and recovery. | matec-conferences.orgmatec-conferences.org |

| Electrochemical Sensor | Carbon Nanotube (CNT)/Graphite Composite | This compound | Not specified | Real-time detection; Significant interference from other metabolites; Limit of detection ~5 ppm. | mdpi.com |

| Optical Sensor (Colorimetric) | Cys-functionalized Au Nanomaterials | (E)-2-Hexenal | 0.5-25 ppm | Distinct color changes; Dose-dependent response; Differentiates from other volatiles. | researchgate.net |

Biotechnological Production and Synthetic Approaches for 1 Hexenal

Enzymatic Biocatalysis for Sustainable 1-Hexenal Synthesis

Enzymatic biocatalysis offers a sustainable and environmentally friendly route for the production of C6 aldehydes like hexanal (B45976) and (Z)-3-hexenal. This process often mimics the natural plant metabolic pathway involving the enzymes lipoxygenase (LOX) and hydroperoxide lyase (HPL). uliege.be These enzymes act sequentially on polyunsaturated fatty acids, such as linoleic and linolenic acids, to produce fatty acid hydroperoxides, which are then cleaved by HPL to yield C6 aldehydes and oxo-acids. uliege.benih.gov

Whole-Cell Bioconversion Systems (e.g., Engineered Microbial Platforms)

Whole-cell bioconversion systems utilize intact microbial cells that have been engineered to express the necessary enzymes for the synthesis of target compounds. This approach can be advantageous as the cellular environment can facilitate enzyme folding and activity, provide necessary cofactors, and eliminate the need for costly enzyme purification steps. tandfonline.com Various microbial platforms have been explored for the whole-cell production of C6 aldehydes.

Engineered yeast strains, such as Komagataella phaffii (formerly Pichia pastoris), have been developed for GLV production. By introducing and expressing genes encoding a 13S-specific LOX from Pleurotus sapidus and a compatible HPL from Medicago truncatula, K. phaffii was successfully used as a whole-cell biocatalyst for the production of hexanal from linoleic acid. nih.gov Studies have shown that glycerol-induced strains of engineered K. phaffii were capable of producing hexanal at concentrations of 12.9 mM through whole-cell bioconversion. nih.gov

Saccharomyces cerevisiae has also been investigated as a host for whole-cell biotransformation of fatty acids into green notes. Overexpression of soybean LOX2 and watermelon HPL in S. cerevisiae enabled the production of 3(Z)-hexenal from linolenic acid when using resting cells. nih.gov While 3(Z)-hexenal was the primary product, some isomerization to 2(E)-hexenal was observed, and endogenous yeast alcohol dehydrogenase activity led to the formation of corresponding hexenols. nih.gov

Escherichia coli has also been engineered for C6 aldehyde synthesis by expressing hydroperoxide lyase. Recombinant E. coli strains expressing sugar beet hydroperoxide lyase have been utilized to convert 13-HPOT into a mixture of (2E)-hexenal and (3Z)-hexenal. uliege.be This recombinant approach offers the advantage of providing HPL activity without contaminating side activities present in crude plant extracts. uliege.be

Challenges in whole-cell systems include potential toxicity of substrates (e.g., linolenic acid to yeast) and products (aldehydes are reactive and can be toxic) to the host cells, which can limit productivity. nih.govnih.gov Research efforts are ongoing to address these limitations through strategies such as optimizing cofactor regeneration and exploring more solvent-tolerant microbial hosts. tandfonline.comresearchgate.net

In Vitro Enzyme Cascade Reactions for Controlled Production

In vitro enzyme cascade reactions involve the use of isolated enzymes in a defined reaction system, allowing for precise control over reaction conditions and minimizing potential issues related to cellular environment and toxicity encountered in whole-cell systems. nih.govigem.wiki This approach enables the sequential action of enzymes in a single vessel without the need for intermediate purification steps. igem.wiki

The core enzymatic cascade for C6 aldehyde production from fatty acids involves LOX and HPL. LOX catalyzes the initial oxygenation of polyunsaturated fatty acids to form fatty acid hydroperoxides. uliege.be Subsequently, HPL cleaves these hydroperoxides at specific positions to generate C6 aldehydes and corresponding oxo-acids. uliege.benih.gov

Studies have demonstrated the effectiveness of in vitro cascades using isolated or partially purified enzymes. For example, hexanal has been produced from hydrolyzed sunflower oil in a two-step in vitro process using soybean lipoxygenase-1 and spinach leaf hydroperoxide lyase. researchgate.net In this study, the formation of 13-hydroperoxy-9-(Z),11(E)-octadecadienoic acid (13-HPOD) from linoleic acid using soybean LOX-1 achieved a 72% yield. researchgate.net Subsequent cleavage of the 13-HPOD by spinach leaf HPL resulted in hexanal with a 54% yield. researchgate.net

In vitro cascades can be further expanded by coupling them with additional enzymes, such as alcohol dehydrogenases (ADH), to convert the produced aldehydes into their corresponding alcohols if desired for different applications. frontiersin.org A two-enzyme system combining HPL and ADH has been shown to enhance the cleavage rate of 13-hydroperoxide linolenic acid compared to using HPL alone. frontiersin.org

Optimization of in vitro enzyme cascade reactions involves careful consideration of factors such as enzyme concentrations, substrate concentrations, reaction time, temperature, and pH to maximize product yield and purity. igem.wikiresearchgate.net Enzyme immobilization can also be employed to improve enzyme stability and enable continuous bioprocessing. researchgate.net

| Study | System Type | Enzymes Used | Substrate | Product(s) Produced | Key Finding/Yield | Source |

| Hashem et al., 2022 | Whole-Cell (K. phaffii) | P. sapidus LOX, M. truncatula HPL | Linoleic Acid | Hexanal | 12.9 mM Hexanal from glycerol-induced cells | nih.gov |

| Márczy et al., 2002 | In Vitro | Soybean LOX-1, Spinach Leaf HPL | Linoleic Acid | Hexanal | 72% yield (13-HPOD formation), 54% yield (Hexanal) | researchgate.net |

| Buchhaupt et al., 2012 | Whole-Cell (S. cerevisiae) | Soybean LOX2, Watermelon HPL | Linolenic Acid | 3(Z)-Hexenal, 2(E)-Hexenal, Hexenols | High green note concentrations using resting cells | nih.gov |

| Optimization and scaling up of a biotechnological synthesis... (2012) | Whole-Cell (E. coli) | Sugar Beet HPL | 13-HPOT | (2E)-Hexenal, (3Z)-Hexenal | 5.5 mM C6-aldehydes at 2 L scale with recombinant HPL | uliege.be |

Genetic Engineering Strategies for Enhanced this compound Yield

Genetic engineering techniques are instrumental in optimizing microbial hosts and enzymatic systems to improve the yield and efficiency of C6 aldehyde production. sciepublish.com By manipulating the genetic makeup of the host organism, it is possible to enhance the expression of key enzymes, engineer metabolic pathways, and minimize the formation of undesirable byproducts.

Overexpression of Biosynthetic Genes in Heterologous Hosts

Overexpression of the genes encoding the enzymes responsible for C6 aldehyde biosynthesis, primarily LOX and HPL, in suitable heterologous hosts is a widely used strategy to increase product yield. umich.edunih.gov Increased levels of these enzymes can lead to a higher catalytic capacity and enhanced flux through the biosynthetic pathway.

As highlighted in the whole-cell systems section, overexpression of LOX and HPL in yeast platforms like Komagataella phaffii and Saccharomyces cerevisiae has been successfully implemented to boost the production of hexanal and (Z)-3-hexenal. nih.govnih.gov The choice of promoters and expression systems allows for control over the expression levels and ratios of the co-expressed enzymes, which can be critical for optimizing cascade efficiency. nih.gov

Research indicates a direct correlation between HPL expression levels and the production of C6 aldehydes. Overexpression of HPL has been shown to promote the release of GLVs, including hexanal and cis-3-hexanal. researchgate.net Conversely, silencing the HPL gene resulted in a significant reduction in the accumulation and release of these volatile compounds. researchgate.net Genetic manipulation of enzymes in related pathways can also indirectly influence C6 aldehyde profiles. For example, overexpression of a cytoplasm-localized allene (B1206475) oxide synthase in transgenic tobacco altered the levels of wound-induced C6 volatiles. nih.gov

Metabolic Pathway Engineering for Optimized Flux

Metabolic pathway engineering involves rational design and modification of cellular metabolic networks to enhance the production of a desired compound. sciepublish.comfrontiersin.org This can include strategies such as introducing entire heterologous biosynthetic pathways, amplifying the expression of rate-limiting enzymes within a pathway, or disrupting competing metabolic routes that divert precursors or convert the desired product into other compounds.

For the production of C6 aldehydes via the LOX pathway, metabolic engineering efforts can focus on several aspects. Ensuring an adequate supply of the fatty acid precursors, linoleic and linolenic acids, is crucial. uliege.be Optimizing the activity and coordination of the LOX and HPL enzymes is also key. Furthermore, minimizing the activity of endogenous enzymes that can metabolize the aldehyde products, such as alcohol dehydrogenases that convert aldehydes to alcohols, can significantly improve aldehyde yields. uliege.benih.gov

In the case of Saccharomyces cerevisiae expressing LOX and HPL, the presence of endogenous alcohol dehydrogenase activity led to the formation of hexenols in addition to 3(Z)-hexenal. nih.gov Metabolic engineering could involve downregulating or deleting the genes encoding these alcohol dehydrogenases to increase the final aldehyde concentration.

Efficient regeneration of necessary cofactors, such as NAD(P)H, is also a critical consideration in metabolic engineering strategies for redox reactions involved in aldehyde biosynthesis or downstream conversions. tandfonline.com

Future Directions and Emerging Research Avenues for 1 Hexenal

Deeper Elucidation of Intracellular Signaling Networks

Understanding how 1-Hexenal is perceived by plant cells and the subsequent signaling events it triggers is a critical area for future research. This involves identifying specific receptor molecules and mapping the downstream pathways that mediate its effects.

Identification of this compound Receptors and Signal Transduction Pathways

While the perception of some GLVs has been linked to specific mechanisms, the precise receptors for this compound in plants are not yet fully identified. Future research aims to pinpoint these receptor molecules, which are likely to be located on the plasma membrane, similar to other plant receptor kinases involved in signal transduction. frontiersin.org Identifying these receptors is crucial for understanding how this compound signals are initially received by the plant cell.

Following receptor binding, this compound is expected to trigger intracellular signaling cascades. Research is needed to map these pathways, which may involve secondary messengers such as calcium ions, protein kinases, and changes in phospholipid metabolism. mdpi.comunl.edu Studies on other GLVs and plant defense signaling suggest the involvement of complex networks. mdpi.comwur.nl Elucidating the specific components and interactions within the this compound signal transduction pathway will provide insights into how it influences plant responses.

Cross-Talk with Other Phytohormone and Defense Signaling Cascades

Plant defense responses are regulated by a complex network of interacting signaling pathways, primarily mediated by phytohormones like jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET). mdpi.commdpi.comoup.com GLVs, including this compound, are known to influence these phytohormone networks. mdpi.comresearchgate.net

Future research will focus on understanding the specific ways in which this compound signaling interacts with these major defense pathways. This "cross-talk" can be synergistic or antagonistic, fine-tuning the plant's response to various stresses. mdpi.comoup.com Detailed studies using genetic and biochemical approaches are needed to identify the points of interaction and the molecular mechanisms underlying this compound's modulation of phytohormone signaling and other defense cascades. researchgate.net

Advanced Applications in Sustainable Agricultural Systems

The natural role of this compound in plant defense and signaling suggests significant potential for its application in developing sustainable agricultural practices aimed at enhancing crop resilience and reducing postharvest losses.

Development of this compound-Based Strategies for Crop Resilience Enhancement

This compound's involvement in plant defense against herbivores and pathogens makes it a promising candidate for developing strategies to improve crop resilience. mdpi.comchinbullbotany.com Future research will explore using exogenous application of this compound, or strategies to enhance endogenous production, to prime plant defenses. mdpi.comfrontiersin.org This could lead to crops that are better equipped to withstand biotic and abiotic stresses, potentially reducing the reliance on synthetic pesticides.

Research findings indicate that GLVs can induce defense responses and trigger a state of "priming," where plants are prepared to respond more effectively to subsequent attacks. mdpi.comfrontiersin.org Investigating the optimal concentrations and methods of this compound application for priming specific crops against relevant pests and diseases is a key area for future work. researchgate.net

Postharvest Preservation Innovations Guided by this compound Research

Hexanal (B45976), a related compound, has shown promise in extending the shelf life of fruits and vegetables by delaying ripening and reducing microbial spoilage. upm.edu.myarccjournals.comcdnsciencepub.comscispace.com Given the structural similarity and shared biosynthetic pathway with hexanal, this compound is also being investigated for its potential in postharvest preservation.

Future research will focus on evaluating the efficacy of this compound treatments (e.g., vapor or dips) on various perishable commodities. arccjournals.comscispace.com Studies are needed to understand the mechanisms by which this compound might influence ripening processes, maintain firmness, and inhibit the growth of postharvest pathogens. upm.edu.myarccjournals.comcdnsciencepub.com This research could lead to the development of novel, natural postharvest treatments that reduce food waste and maintain produce quality.

Data from studies on hexanal provide a basis for this research. For example, hexanal treatment has been shown to reduce the activity of enzymes related to ripening and softening, such as phospholipase D (PLD) and pectinmethlyesterase (PME). upm.edu.myarccjournals.com

Table 1: Examples of Hexanal's Effect on Fruit Quality and Shelf Life

| Fruit Type | Hexanal Application Method | Concentration | Observed Effects | Source |

| Cherry | Pre-harvest spray + Post-harvest 1-MCP | 1% hexanal + 1 ppm 1-MCP | Enhanced shelf-life and sensory attributes | upm.edu.my |

| Guava | Dip | 0.015% (v/v) | Enhanced quality and shelf-life up to four weeks | upm.edu.my |

| Mango | Dip | 0.02% | Extended shelf life, reduced PLD activity and ethylene evolution rate | upm.edu.my |

| Nectarine | Pre-harvest spray | 0.02% (v/v) | Preserved firmness for at least 45 storage days at 2°C | upm.edu.my |

| Blueberry | Vapor | 900 µL/L | Reduced decay by 50-70%, increased marketable fruit, maintained/increased firmness | cdnsciencepub.com |

| Papaya | Dip | 2% | Extended shelf life, delayed ethylene and respiratory peaks, maintained firmness | scispace.com |

Note: While this table presents data for hexanal, it highlights the potential for similar research avenues for this compound in postharvest applications.

Comprehensive Studies in Chemical Ecology and Multi-trophic Interactions

This compound, as a volatile compound emitted by plants, plays a role in the complex interactions between plants and other organisms in their environment. Future research will explore its function in chemical ecology, particularly in mediating interactions across multiple trophic levels.

Plants use VOCs, including GLVs, as signals to communicate with other plants, herbivores, and natural enemies of herbivores (e.g., predators and parasitoids). mdpi.comresearchgate.netmdpi.com These interactions involve multiple trophic levels, such as the plant (first trophic level), the herbivore (second trophic level), and the herbivore's natural enemy (third trophic level). researchgate.netnih.gov

Future studies will investigate how the emission of this compound is perceived by insects and other organisms and how it influences their behavior. This could involve attracting beneficial insects (like pollinators or predators) or repelling pests. researchgate.netmdpi.com Understanding these complex multi-trophic interactions mediated by this compound can inform the development of ecologically-based pest management strategies. nih.govmdpi.com

Research is also needed to understand how blends of VOCs, including this compound, influence these interactions, as the effect of a single volatile can differ when presented as part of a complex mixture. researchgate.net Studying these interactions under more natural conditions will be crucial for translating laboratory findings to practical applications in agriculture and ecological conservation. nih.gov

Environmental Fate and Atmospheric Chemistry of this compound

The environmental fate and atmospheric chemistry of volatile organic compounds like this compound are crucial for understanding their persistence and impact in the atmosphere. VOCs can undergo various transformations in the atmosphere, including reactions with atmospheric radicals and photolysis tandfonline.comnsf.gov.

While research has investigated the atmospheric degradation of related compounds such as hexanal and other hexenal (B1195481) isomers like trans-2-hexenal (B146799) and (Z)-3-hexenal, specific detailed studies on the environmental fate and atmospheric chemistry pathways solely of this compound are limited in the provided search results tandfonline.comnsf.govresearchgate.netnih.gov. Studies on related hexenals indicate that reactions with hydroxyl (OH) radicals and photolysis are significant removal processes in the atmosphere nsf.gov. The atmospheric lifetime of these related compounds due to these reactions has been estimated, providing some context for the likely behavior of this compound, although its specific reaction rates and degradation products may differ nsf.gov.

Integration of Omics Data for Systems-Level Understanding

Understanding the complex biological roles of compounds like this compound at a systems level can be significantly advanced by integrating data from various omics disciplines, such as transcriptomics, proteomics, and metabolomics.

Omics approaches provide comprehensive insights into the molecular changes occurring within an organism in response to stimuli or stress. Transcriptomics examines gene expression, proteomics studies the protein complement, and metabolomics analyzes the small molecule metabolites. Integrating data from these levels can reveal complex biological pathways and regulatory networks.

While omics studies have been applied to investigate plant responses to various stresses, including those mediated by volatile organic compounds and pathogens, specific detailed research directly linking this compound exposure or production to comprehensive transcriptomic, proteomic, or metabolomic changes is not extensively covered in the provided search results greenscreenchemicals.org. Studies on related compounds, such as (E)-2-hexenal, have shown modulation of gene and protein expression related to plant defense mechanisms greenscreenchemicals.org. Metabolomics has been used to understand plant resistance to pathogens and the role of volatile compounds in plant aroma greenscreenchemicals.org. Future research could leverage these omics technologies to elucidate the specific molecular pathways and networks influenced by this compound in biological systems, particularly in plants interacting with microbes and insects.

Design and Development of Advanced Analytical Tools for Field Deployment

Accurate and timely detection of volatile organic compounds like this compound in complex environments, such as agricultural fields, is essential for monitoring plant health, pest presence, and environmental conditions. This drives the development of advanced analytical tools suitable for field deployment.

Recent advancements in sensor technology are enabling the detection of plant VOCs, including this compound, in real-time and in situ researchgate.netresearchgate.net. Wearable plant sensors and paper-based multiplex sensors are being developed and tested for their ability to detect various volatile compounds emitted by plants under stress researchgate.netresearchgate.net.

Studies have demonstrated the capability of these new analytical tools to detect this compound, often as part of a mixture of VOCs researchgate.netresearchgate.net. Some sensors utilize approaches like the Michael addition reaction for detection. While some sensors have shown promising accuracy and detection limits for VOCs including this compound, challenges remain in achieving high selectivity and minimizing interference from other compounds in complex field environments researchgate.net. The development of more robust, sensitive, and selective portable sensors for the specific detection and quantification of this compound in the field is an ongoing area of research researchgate.netresearchgate.net.

Here is a summary of some analytical detection characteristics for VOCs including this compound:

| Sensor Type | Detected VOCs Including this compound | Key Features | Detection Limit (where specified for mixture/similar compounds) | Reference |

| Plant-wearable sensor (AuNP@rGO/thiourea@rGO) | (E)-2-hexenal, this compound, methyl jasmonate, 2-phenylthanol (in mixture) | Real-time detection, wearable, distinguishes different VOCs in mixture | 0.13–1.4 ppm (for mixed gases) | researchgate.net |

| Paper-based multiplex sensor | This compound, 2-phenylethanol (B73330) (caused interference) | Optical detection, low-cost, uses chemo-responsive colorimetric dyes | 5 ppm (for interference) | |

| Multiplexed sensor array | (Z)-3-hexenal, this compound, (E)-2-hexenol (among others) | Combines Cys-functionalized Au nanomaterials and organic colorants, detects biotic stress | Not specified | researchgate.net |

| Wearable VOC sensors | This compound, (E)-2-hexenol, (E)-2-hexenyl acetate (B1210297) (among others) | Wearable electronic systems, real-time monitoring of plant health under stress | Not specified | |

| Hydrogel kit (for (E)-2-hexenal) | (E)-2-hexenal (primary target, related to this compound) | Portable, fluorescent, uses Michael addition reaction, for on-site detection of plant diseases | 0.61 ppm (for (E)-2-hexenal) |

This table highlights the ongoing efforts to develop portable and sensitive tools capable of detecting this compound and other VOCs in relevant biological and environmental contexts.

Q & A

Q. Table 1: Example Optimization Data

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| PCC | 25 | 68 | 95 |

| MnO₂ | 40 | 52 | 88 |

Advanced Question: How can contradictions in reported bioactivity data for this compound (e.g., antimicrobial vs. phytotoxic effects) be resolved through experimental design?

Methodological Answer:

Contradictions often arise from contextual variables (e.g., concentration thresholds, model organisms). To address this:

- Dose-Response Curves : Conduct assays across a logarithmic concentration range (e.g., 0.1–100 µM) to identify threshold effects .

- Model System Controls : Compare results across in vitro (bacterial cultures) and in planta systems, noting species-specific sensitivities .

- Meta-Analysis : Aggregate published data using PRISMA guidelines to identify confounding factors (e.g., solvent carriers like DMSO affecting bioactivity) .

Basic Question: What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., plant volatiles or food samples)?

Methodological Answer:

- GC-MS : Optimal for volatile compounds; use a polar column (e.g., DB-WAX) and electron impact ionization. Limit of detection (LOD) typically ~0.01 ppm .

- HS-SPME : Headspace solid-phase microextraction minimizes matrix interference. Validate with internal standards (e.g., deuterated this compound) .

- HPLC-UV : For non-volatile derivatives, employ pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) .

Advanced Question: How can researchers design experiments to investigate the role of this compound in plant-insect interactions while accounting for environmental variability?

Methodological Answer:

- Field vs. Lab Studies : Replicate field conditions in controlled environments (e.g., phytotrons) to isolate variables (humidity, light) .

- Multi-Omics Integration : Pair volatile organic compound (VOC) profiling with transcriptomics to link this compound emission to defense gene activation .

- Behavioral Assays : Use Y-tube olfactometers to test insect attraction/repulsion, standardizing insect age and hunger status .

Basic Question: What are the best practices for stabilizing this compound in solution to prevent degradation during experiments?

Methodological Answer:

this compound is prone to oxidation and polymerization. Stabilization strategies include:

- Antioxidants : Add 0.01% BHT (butylated hydroxytoluene) to ethanolic stocks .

- Storage Conditions : Store aliquots at -80°C under argon; avoid repeated freeze-thaw cycles .

- Degradation Monitoring : Periodically assess purity via UV-Vis spectroscopy (λmax = 220 nm) .

Advanced Question: How can computational modeling predict this compound’s reactivity in novel chemical or biological systems?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model electrophilic reactivity at the aldehyde group, comparing activation energies for nucleophilic additions .

- QSAR Models : Train quantitative structure-activity relationship models on existing bioactivity data to forecast ecotoxicological impacts .

- Molecular Docking : Simulate binding affinities with insect olfactory receptors (e.g., Drosophila Orco) using AutoDock Vina .

Basic Question: What ethical considerations apply when using this compound in biological studies involving animal models?

Methodological Answer:

- Institutional Approval : Submit protocols to animal care committees (IACUC), emphasizing minimized exposure doses and humane endpoints .

- Ecological Impact : Assess non-target organism risks (e.g., pollinators) through tiered toxicity assays .

- Data Transparency : Report negative results to avoid publication bias, per ARRIVE guidelines .

Advanced Question: How can researchers reconcile discrepancies in this compound’s reported half-life across environmental studies?

Methodological Answer:

- Environmental Simulation Chambers : Replicate studies under controlled parameters (UV intensity, O₃ levels) to isolate degradation pathways .

- Isotopic Labeling : Track ¹³C-labeled this compound in soil/air systems via LC-MS to quantify abiotic vs. microbial degradation .

- Collaborative Reproducibility : Share raw data and protocols via repositories like Zenodo to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.